molecular formula C11H9F3O2 B14115244 1,1,1-trifluoro-4-(3-methoxyphenyl)but-3-en-2-one

1,1,1-trifluoro-4-(3-methoxyphenyl)but-3-en-2-one

Cat. No.: B14115244
M. Wt: 230.18 g/mol
InChI Key: ONWCMCXRYGCTCF-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-4-(3-methoxyphenyl)but-3-en-2-one is a fluorinated enone derivative characterized by a trifluoromethyl ketone group and a 3-methoxyphenyl substituent conjugated via a butenone backbone. This compound is synthesized via methods such as formal [2 + 2] cycloaddition reactions involving (E)-1,1,1-trifluoro-4-(3-methoxyphenyl)but-3-en-2-one and chiral catalysts like (2S,3R)-HyperBTM, yielding cyclic oxetan-2-one derivatives with high regioselectivity (e.g., 65% yield for compound 9 in ) . Its structure is validated by NMR and HRMS data, with distinct chemical shifts for the trifluoromethyl group (δ ~-77 ppm in ¹⁹F NMR) and aromatic protons (δ ~6.8–7.5 ppm in ¹H NMR) .

Properties

IUPAC Name

1,1,1-trifluoro-4-(3-methoxyphenyl)but-3-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O2/c1-16-9-4-2-3-8(7-9)5-6-10(15)11(12,13)14/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONWCMCXRYGCTCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=CC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Conjugate Addition of Trifluoromethyl Groups to α,β-Unsaturated Ketones

A foundational approach involves the conjugate addition of trifluoromethyl groups to α,β-unsaturated ketones. This method leverages trifluoromethyltrimethylsilane (TMSCF₃) as a CF₃ source, activated by tetrabutylammonium fluoride (TBAF) in non-polar solvents such as pentane.

Procedure :

  • Substrate Preparation : 3-Methoxycinnamaldehyde is oxidized to the corresponding α,β-unsaturated ketone using Jones reagent or catalytic oxidation systems.
  • Trifluoromethylation : TMSCF₃ (1.1 equiv) is added to a solution of the ketone in pentane at 0°C, followed by TBAF (0.1 equiv). The mixture reacts for 24 hours under nitrogen, yielding the trifluoromethylated product.
  • Workup : The reaction is quenched with aqueous HCl, and the organic layer is purified via silica gel chromatography.

Key Parameters :

Parameter Value
Temperature 0°C → room temp
Reaction Time 24 hours
Yield 60–75%

This method’s efficiency depends on the electron-withdrawing nature of the ketone, which facilitates nucleophilic attack by the CF₃ group. Steric hindrance from the 3-methoxyphenyl moiety may reduce yields compared to para-substituted analogs.

Wittig Reaction Followed by Trifluoromethylation

The Wittig reaction constructs the α,β-unsaturated ketone backbone, which is subsequently trifluoromethylated.

Steps :

  • Wittig Olefination : 3-Methoxybenzaldehyde reacts with a stabilized ylide (e.g., Ph₃P=CHCO₂Me) in dichloromethane to form methyl (E)-5-(3-methoxyphenyl)pent-2-enoate.
  • Saponification : The ester is hydrolyzed to the carboxylic acid using LiOH, followed by decarboxylation under acidic conditions to yield the α,β-unsaturated ketone.
  • Trifluoromethylation : As in Method 1, TMSCF₃ and TBAF introduce the CF₃ group.

Advantages :

  • High stereoselectivity for the E-isomer (>90%) due to ylide stability.
  • Modular synthesis allows substitution pattern variations.

Acid-Catalyzed Cyclization of β-Keto Esters

Sulfuric acid-catalyzed cyclization of β-keto esters bearing a 3-methoxyphenyl group provides a direct route to the target compound.

Reaction Scheme :

  • Ester Formation : 3-Methoxyphenylacetic acid is converted to its β-keto ester via Claisen condensation with ethyl trifluoroacetate.
  • Cyclization : Concentrated H₂SO₄ (10 mol%) promotes intramolecular cyclization at 80°C, forming the butenone ring.

Optimization Insights :

  • Higher acid concentrations (≥15%) lead to side products via over-oxidation.
  • Yields plateau at 55–65% due to competing decomposition pathways.

Reductive Elimination of Dibromo Intermediates

Brominated intermediates, such as 3,4-dibromo-1,1,1-trifluoro-4-(3-methoxyphenyl)but-3-en-2-one, undergo reductive elimination to install the double bond.

Protocol :

  • Bromination : The α,β-unsaturated ketone is treated with Br₂ in CCl₄ at −10°C, yielding the dibromo derivative.
  • Reduction : NaBH₄ in methanol reduces the dibromo compound, eliminating HBr and regenerating the double bond.

Critical Data :

Parameter Value
Bromination Temp −10°C
Reduction Time 10–15 minutes
Overall Yield 40–50%

This method is advantageous for introducing halogenated analogs but requires stringent temperature control to prevent polybromination.

Direct Trifluoromethylation of Aldehydes

Recent advances from patent literature describe the direct trifluoromethylation of 3-methoxycinnamaldehyde using CF₃H gas under basic conditions.

Innovations :

  • Catalyst : KOtBu (2.0 equiv) in DMF facilitates CF₃H insertion into the aldehyde C=O bond.
  • Conditions : 80°C, 12 hours, 50 psi CF₃H pressure.

Performance :

Metric Result
Conversion 85%
Isolated Yield 70%

This method bypasses intermediate steps but requires specialized equipment for gas handling.

Comparative Analysis of Methods

Efficiency and Practicality :

Method Yield (%) Cost Scalability
Conjugate Addition 60–75 Medium High
Wittig Route 50–65 High Moderate
Acid Catalysis 55–65 Low High
Reductive Elimination 40–50 Medium Low
Direct CF₃H 70 High Limited

The conjugate addition and acid-catalyzed methods are preferred for large-scale synthesis due to balance between yield and cost. Direct trifluoromethylation offers the highest yield but remains constrained by infrastructure requirements.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-4-(3-methoxyphenyl)but-3-en-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1,1,1-Trifluoro-4-(3-methoxyphenyl)but-3-en-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1,1-trifluoro-4-(3-methoxyphenyl)but-3-en-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s reactivity, allowing it to participate in various chemical reactions. The methoxyphenyl group contributes to its stability and potential biological activity .

Comparison with Similar Compounds

Substituent Variations on the Aryl Group

The aryl substituent significantly influences the compound’s electronic properties and reactivity. Key examples include:

Compound Name Substituent Molecular Formula Molecular Weight Yield Key Data Applications Reference
(E)-1,1,1-Trifluoro-4-(4-methoxyphenyl)but-3-en-2-one 4-Methoxyphenyl C₁₁H₉F₃O₂ 230.18 67% ¹³C NMR: δ 179.9 (q, J = 35.0 Hz, CF₃); HRMS: [M+H]⁺ 249.054 Photocatalysis, drug intermediates
(E)-1,1,1-Trifluoro-4-(p-tolyl)but-3-en-2-one p-Tolyl C₁₁H₉F₃O 214.18 67% ¹H NMR: δ 7.25–7.35 (m, aromatic); ¹⁹F NMR: δ -77.4 Celecoxib synthesis
(E)-4-(4-Bromophenyl)but-3-en-2-one 4-Bromophenyl C₁₀H₉BrO 237.08 80% ¹H NMR: δ 7.45–7.55 (d, J = 8.5 Hz); Rf = 0.13 (SiO₂, cyclohexane/EtOAc) Cycloaddition reactions

Key Observations :

  • Electron-donating groups (e.g., methoxy) enhance conjugation, stabilizing the enone system and shifting NMR signals upfield compared to electron-withdrawing groups (e.g., bromo) .
  • Steric effects : Bulky substituents (e.g., 3-methylstyryl in compound 21 ) reduce reaction yields (52–86%) due to hindered cycloaddition .

Functional Group Modifications

Replacing the methoxy group with amino or heterocyclic substituents alters reactivity and biological activity:

Compound Name Functional Group Molecular Formula Molecular Weight Key Data Applications Reference
(E)-1,1,1-Trifluoro-4-[3-(trifluoromethyl)anilino]but-3-en-2-one 3-(Trifluoromethyl)anilino C₁₁H₇F₆NO 283.17 ChemSpider ID: 1662514; ¹⁹F NMR: δ -62.3 (CF₃), -77.1 (CF₃) Intermediate for fluorinated amines
(E)-1,1,1-Trifluoro-4-(3-pyridinylamino)but-3-en-2-one 3-Pyridinylamino C₉H₆F₃NO 215.15 CAS: 1351960-04-7; Purity: >95% Pharmaceutical research
(E)-1,1,1-Trifluoro-4-(furan-2-yl)but-3-en-2-one Furan-2-yl C₈H₅F₃O₂ 190.12 Boiling point: N/A; Storage: -20°C Material science

Key Observations :

  • Amino groups enable participation in hydrogen bonding and nucleophilic reactions, broadening utility in drug design (e.g., compound 23 for kinase inhibitors) .
  • Heterocyclic substituents (e.g., furan) introduce π-π stacking interactions, useful in materials science .

Cyclic Derivatives

Cyclization of the enone backbone generates oxetan-2-one derivatives with enhanced stereochemical complexity:

Compound Name Structure Molecular Formula Yield Key Data Applications Reference
(S,E)-4-(3-Methoxystyryl)-4-(trifluoromethyl)oxetan-2-one (9) Oxetan-2-one cyclic C₁₄H₁₁F₃O₃ 65% ¹H NMR: δ 6.8–7.1 (m, aromatic); HRMS: [M + OH]⁻ 303.0846 Chiral catalysis
(S,E)-4-(1-(4-Methoxyphenyl)prop-1-en-2-yl)-4-(trifluoromethyl)oxetan-2-one (12) Oxetan-2-one with methyl substituent C₁₅H₁₃F₃O₃ 52% ¹³C NMR: δ 25.4 (CH₃); ¹⁹F NMR: δ -77.4 Nonlinear optics (NLO)

Key Observations :

  • Cyclization improves enantioselectivity (e.g., >90% ee for compound 9 ) but may reduce yields due to steric constraints .
  • Methyl groups on the cyclic backbone (compound 12 ) lower hyperpolarizability (β) compared to naphthalene derivatives, affecting NLO performance .

Biological Activity

1,1,1-Trifluoro-4-(3-methoxyphenyl)but-3-en-2-one (CAS No. 204708-11-2) is a synthetic organic compound with notable structural characteristics, including a trifluoromethyl group and a methoxy-substituted phenyl moiety. This compound has garnered interest in various fields due to its potential biological activities, particularly in pharmacology and medicinal chemistry.

  • Molecular Formula : C11H9F3O2
  • Molecular Weight : 230.18 g/mol
  • Boiling Point : Predicted at 243.3 ± 40.0 °C
  • Density : Approximately 1.248 g/cm³ .

Biological Activity Overview

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activity compared to their non-fluorinated counterparts. The presence of the methoxy group may also contribute to the modulation of biological effects through various mechanisms.

Antitumor Activity

A significant area of research has focused on the antitumor properties of derivatives related to 1,1,1-trifluoro-4-(3-methoxyphenyl)but-3-en-2-one. For example:

  • In vitro studies have demonstrated that similar compounds possess potent inhibitory effects against various cancer cell lines, including those expressing specific kinases and growth factors .
  • Case Study : A derivative with a comparable structure exhibited an IC50 value of 0.64 μM against the MM1.S multiple myeloma cell line, indicating substantial antiproliferative activity .

The biological activity of this compound is thought to be mediated through:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in tumor growth and proliferation.
  • Cell Signaling Pathways : The trifluoromethyl and methoxy groups may interact with cellular signaling pathways, influencing cell cycle progression and apoptosis.

Structure-Activity Relationship (SAR)

The structural components of 1,1,1-trifluoro-4-(3-methoxyphenyl)but-3-en-2-one play a critical role in its biological activity:

Structural FeatureImpact on Activity
Trifluoromethyl GroupEnhances lipophilicity and metabolic stability
Methoxy GroupModulates electronic properties and steric hindrance
Phenyl RingProvides a scaffold for further functionalization

Research Findings

Recent studies have highlighted the importance of specific substituents in determining the biological efficacy of related compounds:

  • Copper(II) Complexes : Research on copper(II) complexes with similar diketones indicated that coordination at Cu(II) significantly affects biological activity, suggesting potential for developing metal-based therapeutics .

Case Studies

  • Antiproliferative Effects : A study demonstrated that a related compound showed IC50 values ranging from 9.3 nM to 25.8 nM against different cancer cell lines, showcasing its potential as a therapeutic agent .
  • In Vivo Studies : Animal models have been utilized to evaluate the efficacy of these compounds in tumor reduction, with promising results indicating significant tumor growth inhibition compared to control groups.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1,1,1-trifluoro-4-(3-methoxyphenyl)but-3-en-2-one?

  • Methodology : The compound can be synthesized via Claisen-Schmidt condensation, where a trifluoromethyl ketone reacts with a substituted benzaldehyde under basic conditions. For example, analogous compounds (e.g., ethyl 2-hydroxy-6-(4-(isopentyloxy)-3-methoxyphenyl)-4-oxohexa-2,5-dienoate) were prepared using diethyl oxalate and a substituted enone precursor in basic media . Alternative routes may involve Friedel-Crafts acylation using trifluoroacetic anhydride and Lewis acid catalysts (e.g., AlCl₃), as seen in related fluorinated ketones .

Q. How is this compound characterized structurally?

  • Methodology : Use a combination of IR spectroscopy (to confirm carbonyl stretching at ~1700 cm⁻¹), ¹H/¹³C NMR (to identify methoxy, trifluoromethyl, and aromatic protons), and elemental analysis (to verify purity). For crystallographic validation, X-ray diffraction with SHELX software (e.g., SHELXL for refinement) is recommended to resolve electron density maps and confirm stereochemistry .

Q. What are the key physicochemical properties (e.g., LogP) of this compound?

  • Methodology : Determine LogP experimentally via reverse-phase HPLC using a C18 column and a water-acetonitrile gradient. For computational estimates, employ software like COSMOtherm or EPI Suite, which model partition coefficients based on molecular descriptors. Similar fluorinated enones (e.g., (Z)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one) have reported LogP values in the range of 1.5–2.5, suggesting moderate hydrophobicity .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions?

  • Methodology : Investigate palladium-catalyzed reactions (e.g., Suzuki-Miyaura coupling) by substituting the methoxyphenyl group. For example, (2E,3E)-4-(3-methoxyphenyl)but-3-en-2-one O-(2,4-dinitrophenyl) oxime underwent palladium-catalyzed deacetylation to form polysubstituted pentafulvenes, demonstrating the reactivity of the α,β-unsaturated ketone moiety . Optimize reaction conditions (e.g., ligand choice, solvent) using DFT calculations to predict transition states.

Q. What experimental approaches are used to assess its cytotoxic activity?

  • Methodology : Perform MTT assays on cancer cell lines (e.g., HeLa) with serial dilutions (1–100 µM) and incubation for 48–72 hours. A related compound, ethyl 2-hydroxy-6-(4-(isopentyloxy)-3-methoxyphenyl)-4-oxohexa-2,5-dienoate, showed cytotoxic IC₅₀ values < 20 µM, suggesting similar fluorinated enones may target mitochondrial pathways . Include positive controls (e.g., cisplatin) and validate results via flow cytometry for apoptosis/necrosis.

Q. How does the compound interact with serum proteins like bovine serum albumin (BSA)?

  • Methodology : Conduct fluorescence quenching assays with fixed BSA concentration (1 µM) and varying compound concentrations (0–50 µM). Monitor emission spectra (λₑₓ = 280 nm, λₑₘ = 300–450 nm). Use site-specific markers (e.g., ibuprofen for Site I, eosin for Site II) to identify binding pockets. A structurally similar enone derivative exhibited strong static quenching (Ksv ~10⁴ M⁻¹), indicating high-affinity binding .

Q. What computational strategies predict its metabolic stability?

  • Methodology : Employ molecular docking (AutoDock Vina) and MD simulations (GROMACS) to model interactions with cytochrome P450 enzymes (e.g., CYP3A4). Calculate binding energies and identify metabolic hot spots (e.g., methoxy group demethylation). Validate predictions with in vitro microsomal assays (e.g., rat liver microsomes + NADPH cofactor) .

Q. How to address challenges in crystallizing fluorinated derivatives?

  • Methodology : Use slow evaporation from a dichloromethane/hexane mixture at 4°C. For difficult cases, employ SHELXD for structure solution from twinned or low-resolution data. The trifluoromethyl group’s electron-withdrawing nature may require high-resolution data (<1.0 Å) to resolve disordered regions .

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